molecular formula C10H12ClNO2 B598284 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride CAS No. 1203579-50-3

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Cat. No.: B598284
CAS No.: 1203579-50-3
M. Wt: 213.661
InChI Key: BTYXEABVNVYNIN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride (THIQ) is a member of the isoquinoline alkaloids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. This article reviews the biological activity of THIQ, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action: THIQ compounds interact with various biological targets, including neurotransmitter receptors and enzymes involved in apoptosis and inflammation. The presence of substituents at specific positions on the isoquinoline ring can enhance binding affinity and specificity to these targets.

Mode of Action: The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Biochemical Pathways

Isoquinoline alkaloids like THIQ influence several biochemical pathways:

  • Neuroprotective Pathways: THIQ has been shown to protect neuronal cells from oxidative stress and apoptosis by upregulating neurotrophic factors.
  • Apoptotic Pathways: Compounds derived from THIQ have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase-3 and modulation of Bcl-2 family proteins. For instance, derivatives have shown binding affinities to Bcl-2 proteins, which are crucial for cancer cell survival .

Biological Activities

  • Neuroprotective Effects:
    • THIQ has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can reduce neuronal cell death and improve cognitive function in animal models .
  • Anticancer Properties:
    • Recent studies have highlighted the anticancer potential of THIQ derivatives. For example, a series of substituted THIQ compounds exhibited significant anti-proliferative activity against various cancer cell lines by inducing apoptosis via the Bcl-2 pathway .
  • Antimicrobial Activity:
    • THIQ has shown promising results in antimicrobial assays, demonstrating effectiveness against both gram-positive and gram-negative bacteria. In particular, certain derivatives exhibited potent antibacterial activity against Escherichia coli and antifungal properties that surpass standard treatments .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of THIQ on amyloid-beta-induced neurotoxicity in rat hippocampal neurons. The results indicated that treatment with THIQ significantly reduced cell death and oxidative stress markers compared to controls .

Case Study 2: Anticancer Activity
In a recent investigation involving a series of THIQ derivatives, one compound was found to inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism was attributed to its ability to bind to Bcl-2 proteins, leading to enhanced apoptosis rates .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress; improved cognition,
AnticancerInduced apoptosis in cancer cell lines ,
AntimicrobialEffective against E. coli; antifungal ,

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYXEABVNVYNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-50-3
Record name 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
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